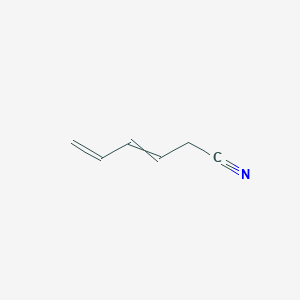

Hexa-3,5-dienenitrile

Description

Structure

3D Structure

Properties

CAS No. |

62393-17-3 |

|---|---|

Molecular Formula |

C6H7N |

Molecular Weight |

93.13 g/mol |

IUPAC Name |

hexa-3,5-dienenitrile |

InChI |

InChI=1S/C6H7N/c1-2-3-4-5-6-7/h2-4H,1,5H2 |

InChI Key |

KNKPPAZPFNLDGM-UHFFFAOYSA-N |

Canonical SMILES |

C=CC=CCC#N |

Origin of Product |

United States |

Synthetic Methodologies for Hexa 3,5 Dienenitrile and Its Derivatives

De Novo Synthesis Approaches

De novo synthesis provides direct access to the core structure of hexa-3,5-dienenitrile and related compounds. These methods are distinguished by their use of catalytic systems to form key carbon-carbon and carbon-nitrile bonds.

Transition-Metal Catalyzed Routes

Transition metals, particularly nickel, palladium, and rhodium, are pivotal in modern organic synthesis for their ability to catalyze complex bond formations under mild conditions. Their application in synthesizing dienyl nitriles is marked by unique mechanistic pathways that allow for precise control over the molecular architecture.

Nickel-Catalyzed Cyanofunctionalization of Unsaturated Systems

Nickel catalysis is a powerful tool for the formation of nitriles, including those with unsaturated backbones. These reactions often proceed through the activation of C-CN bonds or via hydrocyanation of unsaturated precursors like dienes and alkynes. organic-chemistry.orgrsc.org The hydrocyanation of 1,3-dienes, which are readily available feedstocks, represents a direct route to allylic compounds. researchgate.net The versatility of nickel catalysis allows for the conversion of both aryl-substituted and challenging aliphatic 1,3-dienes into the corresponding nitrile adducts with high enantioselectivities when using appropriate chiral ligands. organic-chemistry.org

A key mechanism involves the oxidative addition of a C–CN σ-bond from a compound like an allyl cyanide to a nickel(0) complex, forming a π-allylnickel intermediate. kyoto-u.ac.jp This intermediate can then react with an inserted unsaturated molecule, followed by reductive elimination, to yield a new, more complex nitrile product. rsc.org This strategy has been successfully applied to the allylcyanation of alkynes. kyoto-u.ac.jp Furthermore, nickel-catalyzed isomerization/hydrocyanation of internal olefins provides access to a wide range of aliphatic nitriles, tolerating numerous functional groups due to the Lewis acid-free conditions. organic-chemistry.org

Below is a table summarizing the types of nickel-catalyzed reactions applicable to the synthesis of unsaturated nitriles.

| Reaction Type | Unsaturated Substrate | Cyanide Source | Key Features | Reference |

| Asymmetric Hydrocyanation | 1,3-Dienes | HCN or acetone (B3395972) cyanohydrin | Delivers chiral benzylic nitriles; high regio- and enantioselectivity. | researchgate.net |

| Isomerization/Hydrocyanation | Internal Olefins | Zn(CN)₂ / HCN | Highly regioselective; tolerates a broad range of functional groups. | organic-chemistry.org |

| Allylcyanation | Alkynes | Allyl Cyanides | Proceeds via a π-allylnickel intermediate; cis-addition. | kyoto-u.ac.jp |

| Cyanation of Alkyl Halides | Secondary Alkyl Chlorides/Bromides | Zn(CN)₂ | Utilizes a less toxic cyanide source; provides a broad range of alkyl nitriles. | organic-chemistry.org |

Palladium-Catalyzed Strategies for Carbon-Carbon Bond Formation

Palladium catalysts are renowned for their efficiency in forging carbon-carbon bonds, and these methods can be adapted for the synthesis of complex nitriles. One notable strategy is the dehydration of α,β,γ,δ-unsaturated amides, which can be converted into their corresponding nitriles using a palladium(II) catalyst in acetonitrile (B52724). nih.gov This transformation is effectively a "water shuffling" process between the amide and the acetonitrile solvent, facilitated by an acetate (B1210297) salt. nih.gov This method is particularly relevant as it has been successfully applied to unsaturated amides, a class of compounds that are structurally analogous to the precursors of this compound. nih.gov

Another powerful palladium-catalyzed approach is the heteroannulation of 1,3-dienes with functionally substituted aryl halides, which constructs carbocyclic and heterocyclic systems through C-C bond formation. acs.org While often used for cyclization, the underlying carbopalladation principles can be applied to linear syntheses. Additionally, palladium catalysis is effective in the hydrocyanation of methylenecyclopropanes to yield allylic nitriles and in the transformation of N-phthaloyl hydrazones into nitriles through N-N bond cleavage. organic-chemistry.orgrsc.org

The table below details examples of palladium-catalyzed reactions for nitrile synthesis.

| Reaction Type | Starting Material | Catalyst System | Product Type | Reference |

| Dehydration | α,β,γ,δ-Unsaturated Amides | Pd(OAc)₂ / NaOAc | Unsaturated Nitriles | nih.gov |

| Hydrocyanation | Methylenecyclopropanes | Palladium Complex | Allylic Nitriles | organic-chemistry.org |

| N-N Bond Cleavage | N-Phthaloyl Hydrazones | Pd Complex / NHC Ligand | Aryl or Alkenyl Nitriles | rsc.org |

| Heteroannulation | 1,3-Dienes | Palladium Complex | Functionalized Heterocycles | acs.org |

Rhodium-Catalyzed Cycloisomerization Processes

Rhodium complexes are highly effective catalysts for cycloisomerization reactions, which rearrange linear substrates containing multiple unsaturations into cyclic products. acs.org While these reactions typically yield rings, the mechanistic principles, such as the formation of rhodacyclopentadiene intermediates, are relevant to the controlled formation of C-C bonds in unsaturated systems. acs.org For instance, rhodium(I) complexes catalyze the cycloisomerization of allenenes to form exo-alkylidenecarbocycles. acs.org

Some rhodium-catalyzed processes directly involve nitrile groups as participating π-components. acs.org A notable example is the transannulation of 1-sulfonyl-1,2,3-triazoles with nitriles, which proceeds through a rhodium iminocarbenoid intermediate to produce imidazoles. nih.gov More directly related to the synthesis of unsaturated systems, rhodium-catalyzed [2+2+2] cycloadditions of substrates like cyano-yne-allenes can produce complex scaffolds. The mechanism involves an initial oxidative coupling to form a metallacycle, followed by insertion of the third unsaturated unit. rsc.org Although these examples lead to cyclic or aromatic products, they demonstrate the fundamental reactivity of rhodium catalysts with nitrile-containing, unsaturated substrates.

Organocatalytic and Base-Mediated Transformations

In contrast to metal-based catalysis, organocatalytic and base-mediated reactions utilize small organic molecules or simple bases to promote transformations. These methods offer an alternative, often complementary, approach to constructing complex molecules.

Baylis-Hillman Reaction Derivatives with Activated Alkenes

The Baylis-Hillman reaction is an atom-economical, organocatalyzed method for forming a carbon-carbon bond between the α-position of an activated alkene and an electrophile, typically an aldehyde. acs.orgnrochemistry.com The reaction is usually catalyzed by a tertiary amine, such as DABCO, or a phosphine. nrochemistry.comorganic-chemistry.org

This reaction is highly relevant to the synthesis of this compound derivatives, as demonstrated by studies using penta-2,4-dienenitrile (B157274) as the activated alkene component. acs.org In this context, the dienenitrile couples with various aldimine derivatives in the presence of a catalyst like 3-hydroxyquinuclidine (3-HQD) to furnish the corresponding Baylis-Hillman adducts. acs.org The mechanism involves the initial 1,4-addition of the amine catalyst to the activated alkene, generating a stabilized zwitterionic enolate. nrochemistry.com This nucleophilic intermediate then attacks the electrophile (e.g., an aldehyde or imine), and a subsequent elimination of the catalyst yields the functionalized product. nrochemistry.comorganic-chemistry.org

An example of a relevant Baylis-Hillman reaction is presented in the table below.

| Activated Alkene | Electrophile | Catalyst | Product Type | Reference |

| Penta-2,4-dienenitrile | Aldimine Derivatives | 3-Hydroxyquinuclidine (3-HQD) | Densely Functionalized Adducts | acs.org |

| Acrylonitrile | Aldehydes | DABCO | α-Methylene-β-hydroxy Nitriles | nrochemistry.comorganic-chemistry.org |

Base-Mediated Regioselective Synthesis of Functionalized Dienenitriles

The synthesis of highly functionalized conjugated dienonitriles can be achieved through base-mediated reactions. One notable method involves the reaction of 6-aryl-4-sec-amino-2-oxo-2H-pyran-3-carbonitriles with benzyl (B1604629) cyanide. This process is facilitated by a base and occurs in the presence of atmospheric oxygen. The reaction proceeds via the opening of the pyran ring, followed by decarboxylation and a regioselective oxidative decyanation to yield (2E,4E)-5-aryl-6-oxo-6-phenyl-3-sec-amino-hexa-2,4-dienenitriles. researchgate.net The proposed mechanism for this transformation is supported by the isolation of a key intermediate under a nitrogen atmosphere. researchgate.net

The choice of base and reaction conditions can influence the regioselectivity of the functionalization. For instance, the direct, C4-selective sulfonylation of pyridine (B92270) has been accomplished through a base-mediated approach that involves preactivation with triflic anhydride. chemistryviews.org While not directly producing a dienonitrile, this highlights the principle of base-mediated regioselective functionalization.

A study on the synthesis of functionalized 2-(alkynyl)benzonitriles also demonstrates the utility of base-mediated reactions. rsc.org In this case, 2H-pyran-2-ones react with 4-phenyl/trimethylsilanyl-but-3-yn-2-ones in the presence of a base at room temperature. rsc.org

| Reactants | Base/Catalyst | Product | Ref |

| 6-aryl-4-sec-amino-2-oxo-2H-pyran-3-carbonitriles, Benzyl cyanide | KOH in DMSO | (2E,4E)-5-aryl-6-oxo-6-phenyl-3-sec-amino-hexa-2,4-dienenitriles | researchgate.netresearchgate.net |

| Pyridine, Triflic anhydride, Sodium para-toluenesulfinate | N-methylpiperidine | C4-sulfonylated pyridine | chemistryviews.org |

| 2H-pyran-2-ones, 4-phenyl/trimethylsilanyl-but-3-yn-2-ones | Base | Functionalized 2-(alkynyl)benzonitriles | rsc.org |

Condensation Reactions Involving Activated Benzylideneacetones as Precursors

Condensation reactions, particularly the Knoevenagel condensation, are fundamental in carbon-carbon bond formation and can be utilized to synthesize unsaturated nitriles. sigmaaldrich.comsciensage.info This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a base. sigmaaldrich.com The initial product is often a β-hydroxy carbonyl compound which then undergoes dehydration to form an α,β-unsaturated product. sigmaaldrich.com

Activated benzylideneacetones serve as versatile precursors for the synthesis of various functionalized compounds. ekb.egresearchgate.net For example, the reaction of cinnamoylacetonitrile with various reagents can lead to the formation of functionalized pyridines, furans, and pyrans. researchgate.net The Knoevenagel condensation of aldehydes with active methylene compounds like malononitrile (B47326) is a key method for producing α,β-unsaturated dinitriles, which are structurally related to dienonitriles. sciensage.infomdpi.com The reaction conditions can be mild, sometimes employing catalysts like boric acid in aqueous ethanol (B145695) at room temperature. mdpi.com

| Aldehyde/Ketone | Active Methylene Compound | Catalyst | Product Type | Ref |

| Aromatic aldehydes | Malononitrile, Ethyl cyanoacetate, Cyanoacetic acid | Various base catalysts | α,β-Unsaturated nitriles | sciensage.info |

| 4-chlorobenzaldehyde | Active methylene compounds (e.g., malononitrile) | Boric acid | 2-alkylidene/arylidene derivatives | mdpi.com |

| Aldehydes | Carbon acid compounds | Pyridine (Doebner modification) | α,β-Unsaturated compounds | organic-chemistry.org |

Photochemical and Electrocyclic Reaction Pathways

The photooxidation of aromatic azides presents a pathway to dienonitrile derivatives. Flash photolysis of certain aromatic azides, such as 4-methoxyphenyl (B3050149) azide, in the presence of oxygen leads to the formation of nitroso oxides. researchgate.net These intermediates can undergo thermal decay, involving a trans-to-cis isomerization followed by an unusual ring cleavage to yield 4-methoxy-6-oxohexa-2,4-dienenitrile N-oxide. researchgate.net The photolysis of aryl azides in acetonitrile in the presence of oxygen can also result in the opening of the aromatic ring and subsequent trapping of acetonitrile to form 5-methyl-3-(5-oxopenta-1,3-dien-1-yl)-1,2,4-oxadiazoles. researchgate.net

The transformation of unsaturated nitrile oxides, generated from the photooxidation of the corresponding aromatic azide, can also lead to the formation of oxadiazoles (B1248032) through a [3+2] cycloaddition with acetonitrile. researchgate.net The photochemistry of aromatic N-oxides themselves can lead to deoxygenation and other rearrangements, with the specific pathway depending on the excited state (singlet or triplet) and the substituents present. wur.nl

| Starting Material | Conditions | Intermediate | Product | Ref |

| 4-methoxyphenyl azide | Flash photolysis, O2 | Nitroso oxide | 4-methoxy-6-oxohexa-2,4-dienenitrile N-oxide | researchgate.net |

| Aryl azides | Photolysis, O2, Acetonitrile | Not specified | 5-methyl-3-(5-oxopenta-1,3-dien-1-yl)-1,2,4-oxadiazoles | researchgate.net |

| Aromatic azides | Photooxidation | Unsaturated nitrile oxides | Oxadiazoles (via cycloaddition) | researchgate.net |

Electrocyclic reactions are concerted pericyclic reactions that involve the formation of a sigma bond and the loss of a pi bond, or the reverse, leading to the cyclization or ring-opening of conjugated systems. wikipedia.orglscollege.ac.in The 6π-electrocyclization of 1,3,5-hexatrienes to form 1,3-cyclohexadienes is a well-studied example of this type of reaction. masterorganicchemistry.comutexas.edu These reactions can be induced either thermally or photochemically, and their stereochemistry is governed by the Woodward-Hoffmann rules. lscollege.ac.in

Thermal 6π-electrocyclization of (Z)-hexa-1,3,5-triene proceeds via a disrotatory mechanism. masterorganicchemistry.com In contrast, photochemical 6π-electrocyclization occurs through a conrotatory pathway. masterorganicchemistry.com These principles can be applied to the synthesis of cyclic systems that may be precursors to or derivatives of this compound. For instance, a torquoselective thermal 6π-electrocyclization of (2E,4E,6E)-hexatrienes bearing ester or ketone substituents can lead to the selective synthesis of 1,4-cyclohexadienes. nih.gov This is achieved through a disrotatory ring closure followed by a solvent-assisted proton transfer. nih.gov Electrocyclization can also be part of a domino reaction sequence, for example, a 6π-electrocyclization followed by a Diels-Alder reaction to create complex polycyclic systems. epa.gov

| Hexatriene System | Conditions | Mechanism | Product | Ref |

| (Z)-hexa-1,3,5-triene | Thermal | Disrotatory | 1,3-cyclohexadiene | masterorganicchemistry.com |

| (Z)-hexa-1,3,5-triene | Photochemical | Conrotatory | 1,3-cyclohexadiene | masterorganicchemistry.com |

| (2E,4E,6E)-hexatrienes with ester/ketone substituents | Thermal, Toluene/MeOH or EtOH | Disrotatory, proton transfer | 1,4-cyclohexadienes | nih.gov |

| 1,6-disubstituted (E,Z,E)-1,3,5-hexatrienes | Thermal (domino reaction with dienophile) | 6π-electrocyclization/Diels-Alder | Tri- and tetracyclic systems | epa.gov |

Functionalization and Derivatization Strategies

Introduction of Heteroatoms and Functional Groups

The introduction of heteroatoms and various functional groups onto the this compound scaffold is crucial for modifying its chemical properties and potential applications. As seen in the synthetic methodologies, functional groups such as aryl, oxo, and amino groups can be incorporated during the primary synthesis. researchgate.net For instance, the base-mediated synthesis using 2H-pyran-3-carbonitrile precursors directly yields amino-substituted dienonitriles. researchgate.net

Further functionalization can be achieved through subsequent reactions. For example, the nitrile group itself is a versatile functional handle that can be hydrolyzed to a carboxylic acid or reduced to an amine. The double bonds within the diene system are susceptible to various addition reactions, allowing for the introduction of a wide range of functionalities. While specific examples for this compound are not detailed in the provided context, the principles of functional group interconversion and addition reactions in organic chemistry are broadly applicable.

Formation of Extended Conjugated Systems and Polyenes

The carbon-carbon and carbon-nitrogen multiple bonds within this compound provide a foundational scaffold for the construction of more complex, extended conjugated systems and polyenes. The reactivity of the diene and nitrile functionalities allows for various synthetic transformations that lengthen the chain of alternating double and single bonds, a key structural feature in materials with specific electronic and optical properties.

One direct approach to forming extended conjugated systems involves the synthesis of substituted this compound derivatives. Research has demonstrated the synthesis of aryl-substituted hexa-3,5-dienenitriles, which are themselves examples of extended conjugated polyenes. For instance, the direct synthesis of (3E, 5E)-2,6-diarylhexa-3,5-dienenitriles has been achieved. amazonaws.com These compounds possess a conjugated system that spans across the hexadiene core and extends into the aryl substituents.

The synthesis can produce a variety of derivatives where the nature of the aryl group is modified, thereby tuning the properties of the resulting conjugated molecule. Examples of such synthesized compounds include those with phenyl, methylphenyl (tolyl), methoxyphenyl, and chlorophenyl substituents. amazonaws.com The successful synthesis of these molecules confirms that the this compound framework can be integrated into larger π-systems.

The general structure of these compounds involves substitution at the C2 and C6 positions of the this compound backbone, leading to a highly conjugated molecule. The characterization of these products often relies on spectroscopic methods. For example, Fourier-transform infrared spectroscopy (FTIR) is used to confirm the presence of the nitrile group (C≡N), with characteristic absorption bands appearing in the range of 2238-2242 cm⁻¹. amazonaws.com

While direct polymerization of this compound itself is not extensively documented in the provided sources, the polymerization of monomers containing nitrile groups to create conjugated polymers is an established principle in polymer chemistry. dtic.mil For example, benzonitrile (B105546) can be polymerized at a cathode to yield a polymer with conjugated -C=N- bonds. dtic.mil This suggests a potential, though not explicitly demonstrated, pathway for this compound to participate in forming polymeric conjugated materials.

The stability and reactivity of conjugated dienes are central to their role in synthesis. pressbooks.publibretexts.org The four sp² hybridized carbons of the diene system in this compound result in four π molecular orbitals, leading to a delocalized system that influences its chemical behavior and allows for the formation of these extended structures. pressbooks.pub

Mechanistic Elucidation of Reactions Involving Hexa 3,5 Dienenitrile and Its Analogs

Nucleophilic and Electrophilic Addition Mechanisms

The conjugated system of hexa-3,5-dienenitrile is susceptible to both nucleophilic and electrophilic attack. The electron-withdrawing nature of the nitrile group polarizes the π-system, rendering the carbon atoms of the diene susceptible to nucleophilic addition. Conversely, the double bonds of the diene can act as nucleophiles, participating in electrophilic addition reactions.

Nucleophilic Addition: Nucleophiles can add to the conjugated system of this compound in a 1,4- or 1,6-conjugate addition fashion. The regioselectivity of the addition is influenced by factors such as the nature of the nucleophile, the reaction conditions, and the presence of catalysts. For instance, soft nucleophiles tend to favor 1,6-addition, while hard nucleophiles may favor 1,2- or 1,4-addition.

Electrophilic Addition: Electrophilic addition to the diene system of this compound typically proceeds through the formation of a resonance-stabilized carbocation intermediate. The regioselectivity of this reaction is governed by Markovnikov's rule, with the electrophile adding to the carbon atom that results in the formation of the more stable carbocation. The presence of the electron-withdrawing nitrile group can influence the stability of the carbocation intermediates and thus the regiochemical outcome of the reaction.

Pericyclic Reactions and Rearrangements

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. This compound, with its conjugated diene system, is an excellent substrate for various pericyclic reactions, including sigmatropic rearrangements and cycloaddition reactions.

Sigmatropic Rearrangements in Dienyl Systems

Sigmatropic rearrangements are intramolecular pericyclic reactions where a σ-bond migrates across a π-system. libretexts.orgwikipedia.org These reactions are classified by the order [i,j], which denotes the number of atoms in each fragment of the migrating σ-bond. uh.edu In dienyl systems like this compound, researchgate.netacs.org and nih.govnih.gov sigmatropic rearrangements are particularly common.

researchgate.netacs.org Sigmatropic Rearrangements: These rearrangements involve the migration of a substituent, typically a hydrogen atom or an alkyl group, across a five-atom π-system. uh.edu Thermally induced researchgate.netacs.org sigmatropic shifts in dienyl systems are common and proceed suprafacially. uh.edu

nih.govnih.gov Sigmatropic Rearrangements: The Cope and Claisen rearrangements are the most well-known examples of nih.govnih.gov sigmatropic rearrangements. wikipedia.orgimperial.ac.uk The Cope rearrangement involves a 1,5-diene, while the Claisen rearrangement involves an allyl vinyl ether. wikipedia.orgimperial.ac.uk These reactions proceed through a chair-like transition state and are highly stereospecific. imperial.ac.uk The formation of a stable carbonyl group in the Claisen rearrangement often makes the reaction irreversible. wikipedia.org

| Rearrangement Type | Description | Key Features |

| researchgate.netacs.org Sigmatropic Shift | Migration of a substituent across a five-atom π-system. | Commonly observed in dienyl systems; often involves hydrogen or alkyl group migration. uh.edu |

| nih.govnih.gov Sigmatropic (Cope) | Rearrangement of a 1,5-diene. | Proceeds through a chair-like transition state; highly stereospecific. wikipedia.orgimperial.ac.uk |

| nih.govnih.gov Sigmatropic (Claisen) | Rearrangement of an allyl vinyl ether. | Forms a γ,δ-unsaturated carbonyl compound; often irreversible due to carbonyl formation. wikipedia.orgimperial.ac.uk |

Intramolecular [3+2] Cycloaddition Reactions of Nitrile Oxides

Nitrile oxides are 1,3-dipoles that can undergo [3+2] cycloaddition reactions with alkenes to form five-membered heterocyclic rings. researchgate.netmdpi.com When the nitrile oxide and the alkene are part of the same molecule, the reaction is intramolecular and can be used to construct complex polycyclic systems. nih.govnih.govresearchgate.net The intramolecular nitrile oxide cycloaddition (INOC) reaction is a powerful tool for the synthesis of fused isoxazoline (B3343090) rings. researchgate.net The regioselectivity of these reactions is influenced by both electronic and steric factors. researchgate.net

Diels-Alder Reactions and Dienophile Applications

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgmasterorganicchemistry.comsigmaaldrich.com this compound can act as the diene component in this reaction. The presence of the electron-withdrawing nitrile group can influence the reactivity of the diene and the regioselectivity of the cycloaddition.

Conversely, α,β-unsaturated nitriles can serve as dienophiles in Diels-Alder reactions. acs.org The electron-withdrawing nature of the nitrile group activates the double bond of the dienophile, making it more reactive towards electron-rich dienes. libretexts.org The stereochemistry of the Diels-Alder reaction is highly controlled, with the relative stereochemistry of the substituents on the dienophile being retained in the product. libretexts.org

| Reaction Component | Role of Nitrile Compound | Key Factors Influencing Reactivity |

| Diene | This compound | Electron-withdrawing nitrile group affects diene reactivity and regioselectivity. |

| Dienophile | α,β-Unsaturated Nitriles | Electron-withdrawing nitrile group activates the dienophile. libretexts.org |

Pauson-Khand Cycloadditions in the Context of Dienynes and Dienenitriles

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone. wikipedia.orgnih.gov This reaction is a powerful method for the construction of five-membered rings. nih.gov While the classic Pauson-Khand reaction involves a simple alkene, dienes and enynes can also be used as substrates. In the context of dienenitriles, the alkene moiety can participate in the cycloaddition. The reaction mechanism is believed to involve the formation of an alkyne-cobalt complex, followed by coordination of the alkene, insertion of carbon monoxide, and reductive elimination to give the cyclopentenone product. wikipedia.orgscripps.edu

Metal-Catalyzed Reaction Mechanisms

Transition metals can catalyze a wide range of reactions involving this compound and its analogs. These catalysts can activate the substrates, control the stereochemistry of the reaction, and enable transformations that are not possible under thermal conditions.

Metal-catalyzed reactions involving dienes and nitriles include hydroamination, where an amine is added across a double bond, and other C-H functionalization reactions. acs.org The mechanism of these reactions often involves the coordination of the diene or nitrile to the metal center, followed by migratory insertion or reductive elimination steps. For example, in rhodium-catalyzed hydroamination, chelation of a Lewis-basic group to the metal center can direct the reaction and prevent competing side reactions like β-hydride elimination. acs.org

Oxidative Addition and Reductive Elimination Pathways

Oxidative addition is a fundamental process where a metal complex with a low oxidation state inserts into a covalent bond, leading to an increase in both its oxidation state and coordination number. wikipedia.org In the context of reactions analogous to those expected for this compound, a metal center could potentially insert into the C-H or C-C bonds of the molecule, although such reactions are generally less common for unactivated hydrocarbons. More plausibly, if co-reactants are present, the metal could facilitate their addition to the diene or nitrile functionalities.

Reductive elimination is the microscopic reverse of oxidative addition, where two ligands on a metal center are coupled and eliminated from the coordination sphere, resulting in a decrease in the metal's oxidation state. umb.edulibretexts.org This step is often the final, product-forming stage in a catalytic cycle. For a hypothetical reaction involving this compound, reductive elimination could lead to the formation of new C-C or C-H bonds, yielding a functionalized product. The thermodynamics of this process are favorable when the newly formed bond is strong. wikipedia.org

| Reaction Type | Change in Metal Oxidation State | Change in Metal Coordination Number | Key Feature |

| Oxidative Addition | Increases by 2 | Increases by 2 | Metal inserts into a covalent bond. |

| Reductive Elimination | Decreases by 2 | Decreases by 2 | Two ligands are coupled and eliminated from the metal. |

Insertion Reactions and β-Hydride Elimination

Insertion reactions involve the migration of a ligand, such as an alkyl or hydride group, from the metal to a coordinated unsaturated molecule, like an alkene or a nitrile. ilpi.com For this compound, a metal-hydride or metal-alkyl species could undergo insertion into one of the carbon-carbon double bonds of the diene system. This process is a key step in many polymerization and hydrofunctionalization reactions. ilpi.com

β-Hydride elimination is the reverse of insertion and is a common decomposition pathway for metal-alkyl complexes. ilpi.com It involves the transfer of a hydrogen atom from the β-carbon of an alkyl ligand to the metal center, forming a metal-hydride and an alkene. wikipedia.orglibretexts.org In reactions involving this compound, if an alkyl-metal intermediate is formed, β-hydride elimination could lead to isomerization of the double bonds or other side reactions. The presence of an available coordination site on the metal is a prerequisite for this process to occur. ilpi.com

Role of Ligand Effects on Reaction Pathway and Selectivity

The ligands coordinated to the metal center play a crucial role in dictating the course and selectivity of a catalytic reaction. nih.gov The steric and electronic properties of the ligands can influence the rate of elementary steps such as oxidative addition and reductive elimination, and can also control which potential reaction pathway is favored. For instance, bulky ligands can create a specific steric environment around the metal, directing the approach of the substrate and influencing the regioselectivity of bond formation. The electronic nature of the ligands can modify the electron density at the metal center, thereby affecting its reactivity. In the context of unsaturated nitriles, metal-ligand cooperation has been shown to be a key factor in their activation. researchgate.netrug.nlrsc.org

Investigations into Regioselectivity and Stereoselectivity in Reaction Mechanisms

Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity describes the preferential formation of one stereoisomer over others. In transition metal-catalyzed reactions of unsaturated molecules, both are critical for achieving a desired product.

For a molecule like this compound with multiple reactive sites (two double bonds and a nitrile group), achieving high regioselectivity is a significant challenge. The choice of catalyst, ligands, and reaction conditions can be tailored to favor reaction at a specific site. For example, in hydrocyanation reactions of allenes, the regioselectivity of the addition of the cyanide group is highly dependent on the catalytic system used. beilstein-journals.org

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra, along with two-dimensional techniques, would provide definitive structural confirmation.

The ¹H NMR spectrum of Hexa-3,5-dienenitrile is expected to show distinct signals for the vinylic protons of the conjugated diene and the aliphatic protons adjacent to the nitrile group. The chemical shifts are influenced by the electronic environment, with the conjugated system and the electron-withdrawing nitrile group playing significant roles. The olefinic protons (H3, H4, H5, H6) would appear in the downfield region, typically between 5.0 and 7.0 ppm, with complex splitting patterns due to both geminal and vicinal coupling. The aliphatic protons at the C2 position would be expected to resonate further upfield.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The nitrile carbon (C1) is expected to appear in a characteristic range for nitriles (115-125 ppm). The sp²-hybridized carbons of the diene system (C3, C4, C5, C6) would resonate in the olefinic region (typically 100-150 ppm), while the sp³-hybridized C2 carbon would be found in the aliphatic region. libretexts.org

Table 1: Predicted ¹H NMR Spectral Data for this compound (Predicted for CDCl₃ solvent)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H2 (2H) | ~2.5 - 2.7 | Triplet (t) | J ≈ 7.0 |

| H3 (1H) | ~5.6 - 5.8 | Doublet of Triplets (dt) | J ≈ 15.0, 7.0 |

| H4 (1H) | ~6.2 - 6.4 | Multiplet (m) | - |

| H5 (1H) | ~6.0 - 6.2 | Multiplet (m) | - |

| H6a (1H) | ~5.1 - 5.3 | Doublet (d) | J ≈ 10.0 |

| H6b (1H) | ~5.3 - 5.5 | Doublet (d) | J ≈ 17.0 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Predicted for CDCl₃ solvent)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (C≡N) | ~118 |

| C2 (CH₂) | ~25 |

| C3 (=CH) | ~125 |

| C4 (=CH) | ~135 |

| C5 (=CH) | ~130 |

| C6 (=CH₂) | ~120 |

The Nuclear Overhauser Effect (nOe) is an NMR technique that detects the transfer of nuclear spin polarization between spatially proximate nuclei. rutgers.edu For this compound, the primary stereochemical question is the configuration (E or Z) of the C3=C4 double bond.

An nOe experiment, such as NOESY, would be crucial for this assignment. If the molecule were the (3E)-isomer, irradiation of the H3 proton would be expected to show an nOe enhancement with the H5 proton. Conversely, in the (3Z)-isomer, irradiation of H3 would likely show an nOe with H4. By observing which protons are close to each other in space (typically within 5 Å), the relative stereochemistry can be unequivocally determined.

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

C≡N Stretch: A sharp, medium-to-strong intensity peak is expected for the nitrile group. For saturated nitriles, this band appears around 2260-2240 cm⁻¹. However, conjugation with the diene system is expected to lower this frequency to approximately 2230-2220 cm⁻¹. libretexts.orgspectroscopyonline.com

C=C Stretch: The conjugated diene system will give rise to one or two absorption bands in the 1650-1600 cm⁻¹ region. These peaks are often stronger than those for isolated alkenes.

=C-H Stretch: The stretching vibrations of the sp² C-H bonds of the alkene are expected to appear at frequencies just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). mit.edu

-C-H Stretch: The stretching vibrations for the sp³ C-H bonds of the CH₂ group will be observed just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). mit.edu

=C-H Bend: Out-of-plane bending vibrations for the vinyl groups can provide additional structural information and typically appear in the 1000-650 cm⁻¹ "fingerprint" region.

Table 3: Expected IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | =C-H (sp²) | 3100 - 3000 | Medium |

| C-H Stretch | -C-H (sp³) | 2960 - 2850 | Medium |

| C≡N Stretch | Conjugated Nitrile | 2230 - 2220 | Medium-Strong, Sharp |

| C=C Stretch | Conjugated Diene | 1650 - 1600 | Medium-Strong |

| C-H Bend | CH₂ | 1470 - 1430 | Medium |

| =C-H Bend | Alkene | 1000 - 650 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems and Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily for compounds containing chromophores, such as conjugated π-systems. The conjugated diene in this compound acts as a chromophore, and its absorption is expected in the ultraviolet region.

The primary electronic transition observed will be a π → π* transition, where an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org For conjugated systems, the HOMO-LUMO energy gap is smaller than in isolated alkenes, resulting in absorption at longer wavelengths (a bathochromic shift).

The wavelength of maximum absorbance (λmax) can be estimated using the Woodward-Fieser rules. wikipedia.orgjove.com For an acyclic conjugated diene, the base value is 217 nm. The structure of this compound (CH₂=CH-CH=CH-CH₂-CN) can be seen as a 1,3-butadiene (B125203) system with an alkyl substituent (the -CH₂CN group).

Base value for an acyclic diene: 217 nm

Contribution for one alkyl substituent on the diene: +5 nm

Predicted λmax ≈ 222 nm

The nitrile group itself, being conjugated with the diene, may further influence the λmax, potentially causing a slight shift. The observed λmax would provide key evidence for the presence and extent of the conjugated system.

Table 4: Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λmax (nm) | Electronic Transition | Chromophore |

| Ethanol (B145695)/Hexane | ~222 | π → π* | Conjugated Diene |

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. It provides accurate data on bond lengths, bond angles, and intermolecular interactions.

Currently, there is no publicly available crystal structure for this compound in crystallographic databases. If a suitable single crystal could be grown, this technique would provide unequivocal confirmation of its molecular structure, including the E/Z geometry of the double bond and the preferred conformation of the molecule in the crystal lattice.

Computational and Theoretical Chemistry Studies

Transition State Theory (TST) and Intrinsic Reaction Coordinate (IRC) Analysis for Reaction Pathways

Understanding the mechanisms of chemical reactions is a primary goal of theoretical chemistry. Transition State Theory (TST) allows for the calculation of reaction rates by examining the properties of the transition state, the highest energy point along the reaction pathway. Complementing this, Intrinsic Reaction Coordinate (IRC) analysis maps the entire reaction path from reactants to products, confirming that the identified transition state correctly connects the desired species. For reactions involving Hexa-3,5-dienenitrile, such as cycloadditions or nucleophilic additions, TST and IRC analysis would be crucial for elucidating the detailed mechanistic steps. At present, there are no published studies that apply TST and IRC methodologies to the reaction pathways of this compound.

Kinetic and Thermodynamic Parameter Calculations

The prediction of kinetic and thermodynamic parameters is a key output of computational studies. This includes the determination of activation barriers, which govern the speed of a reaction, and the free enthalpies of reaction, which indicate the spontaneity of a process.

Building upon the calculation of activation energies, rate constants (k) for reactions can be determined using TST. These theoretical rate constants can then be analyzed to understand how factors such as temperature and pressure influence the reaction kinetics. Such computational investigations into the rate constants for reactions of this compound are currently absent from the available body of scientific work.

Elucidation of Solvent Effects on Reaction Kinetics and Thermodynamics

The solvent in which a reaction is conducted can have a profound impact on its kinetics and thermodynamics. Computational models, such as implicit and explicit solvation models, can be used to simulate these solvent effects. For a molecule like this compound, the polarity of the solvent would likely influence the stability of reactants, products, and transition states, thereby altering reaction rates and equilibria. However, no computational studies have been published that specifically investigate the influence of different solvents on the reactions of this compound.

Investigation of Substituent Effects on Reactivity and Electronic Properties

The introduction of different substituent groups onto the backbone of this compound would be expected to modulate its reactivity and electronic properties. For instance, electron-donating or electron-withdrawing groups could alter the electron density distribution within the conjugated system, thereby affecting its susceptibility to electrophilic or nucleophilic attack. A systematic computational study of various substituted derivatives of this compound would provide valuable structure-activity relationships. To date, such a computational investigation of substituent effects on this particular molecule has not been reported in the scientific literature.

Computational Modeling of Isomer Interconversion and Rotational Barriers

The primary focus of such computational studies is the characterization of the potential energy surface related to the rotation around the central C-C single bond. This rotation governs the interconversion between the s-trans and s-cis conformers, as well as other non-planar (gauche) forms. These studies employ high-level ab initio calculations and Density Functional Theory (DFT) to determine the geometries of stable conformers and the transition states that connect them.

Detailed research on 1,3-butadiene (B125203), a foundational conjugated diene, reveals that the s-trans conformer is the most stable, representing a global minimum on the potential energy surface. The s-cis conformation, in contrast, is not a stable minimum but rather a local energy maximum. The actual higher-energy conformer is a gauche form, with the double bonds twisted relative to each other. stackexchange.com

High-level ab initio calculations have precisely quantified the energy differences and rotational barriers for 1,3-butadiene. stackexchange.com These calculations show a transition state separating the trans and gauche rotamers. stackexchange.com The energy barrier for this transition is a key determinant of the rate of interconversion. Further rotation from the gauche conformer to the s-cis form involves a smaller energy barrier. stackexchange.com

The introduction of a cyano group, as in this compound, is known to influence the electronic potential energy surfaces of conjugated systems. The cyano group can alter the electron density and may increase the barrier to pyramidalization at the substituted carbon, thereby influencing the preferred decay pathways and dynamics of the molecule.

The following tables summarize key energetic data from computational studies on 1,3-butadiene, which serve as a valuable reference for understanding the rotational barriers and isomer energetics in this compound.

Table 1: Calculated Rotational Barriers and Conformational Energy Differences for 1,3-Butadiene

| Parameter | Energy (kJ/mol) | Computational Method |

| Transition state separating trans and gauche rotamers | 26.8 | Coupled Cluster Theory |

| Energy difference between gauche and trans rotamers | 12.6 | Coupled Cluster Theory |

| Energy difference between s-cis and gauche rotamers | 2.0 | Coupled Cluster Theory |

This table presents high-level ab initio calculation results, providing a quantitative look at the energy landscape of 1,3-butadiene's internal rotation. stackexchange.com

Table 2: Comparative Rotational Barriers in Conjugated Systems

| Molecule | Rotational Barrier (kJ/mol) | Notes |

| 1,3-Butadiene (trans → gauche) | 26.8 | Represents the barrier to initiate rotation from the most stable conformer. stackexchange.com |

| 1,3-Butadiene (free state, trans → cis) | 27.0 | Activation energy determined for the transition. nih.gov |

This table provides a comparison of rotational barriers, highlighting the energy required for conformational changes in conjugated systems.

Stereochemical Aspects of Hexa 3,5 Dienenitrile Chemistry

Diastereoselectivity and Enantioselectivity in Synthetic Transformations

Synthetic transformations involving Hexa-3,5-dienenitrile can proceed with diastereoselectivity and enantioselectivity, particularly in reactions that create new stereocenters.

Diastereoselectivity: In reactions such as Diels-Alder cycloadditions or Michael additions where this compound acts as a reactant, the existing stereochemistry of the molecule can influence the formation of new stereocenters, leading to a preference for one diastereomer over another. For instance, the reaction of a chiral dienophile with (3E)- and (3Z)-Hexa-3,5-dienenitrile would be expected to produce different diastereomeric products.

Enantioselectivity: Enantioselective synthesis aims to produce a single enantiomer of a chiral product. This can be achieved by using chiral catalysts, reagents, or auxiliaries in reactions involving this compound. For example, an asymmetric hydrogenation of one of the double bonds could, in principle, be controlled to produce a specific enantiomer of the resulting mono-unsaturated nitrile.

Table 2: Hypothetical Example of a Diastereoselective Reaction

| Reactant | Chiral Reagent | Possible Diastereomeric Products | Expected Outcome |

| (3E)-Hexa-3,5-dienenitrile | Chiral borane | (3R,4S)-product and (3S,4R)-product | A mixture of diastereomers, potentially with one being major. |

| (3Z)-Hexa-3,5-dienenitrile | Chiral borane | (3R,4R)-product and (3S,4S)-product | A different ratio of diastereomers compared to the (3E) reactant. |

Stereochemical Control in Pericyclic and Addition Reactions

The conjugated diene system in this compound makes it a suitable substrate for pericyclic reactions, such as the Diels-Alder reaction, and various addition reactions. The stereochemical outcome of these reactions is often predictable and controllable.

In a Diels-Alder reaction , where this compound would act as the diene, the stereochemistry of the dienophile is retained in the product. Furthermore, the diene must adopt an s-cis conformation for the reaction to occur. The stereochemistry of the diene itself ((3E) vs. (3Z)) will dictate the stereochemistry of the resulting cyclohexene (B86901) ring.

Addition reactions , such as electrophilic additions or catalytic hydrogenations, can also be subject to stereochemical control. For example, the addition of a reagent across one of the double bonds can occur in a syn or anti fashion, depending on the reaction mechanism and the catalysts or reagents used. The regioselectivity of such additions would also be a critical factor, with the nitrile group influencing the electronic properties of the conjugated system.

Strategies for the Construction of Chiral Quaternary Carbon Centers

The construction of chiral quaternary carbon centers is a significant challenge in organic synthesis. While this compound does not inherently possess a quaternary carbon, its functional groups provide handles for synthetic modifications that could lead to their formation.

One hypothetical strategy could involve a conjugate addition to the diene system. If a suitable nucleophile adds to the C5 position, subsequent trapping of the resulting enolate with an electrophile at C4 could generate a quaternary center at this position. The stereochemical control of this process would be paramount and could potentially be achieved using a chiral nucleophile or a chiral catalyst to direct the approach of both the nucleophile and the electrophile.

Another approach could involve the derivatization of the nitrile group, followed by intramolecular cyclization reactions that create a quaternary center.

Derivatization and Subsequent Chemical Transformations of Hexa 3,5 Dienenitrile

Synthesis of Nitrogen-Containing Heterocyclic Compounds

The presence of both a nitrile group and a conjugated diene system in hexa-3,5-dienenitrile makes it a valuable precursor for the synthesis of a range of nitrogen-containing heterocycles. These transformations often involve cyclization reactions that take advantage of the reactivity of both the nitrile and the diene functionalities.

Formation of Lactam and Isoindole Derivatives

The conversion of this compound into lactam and isoindole derivatives represents a significant area of its application in heterocyclic synthesis. While direct cyclization of the linear dienonitrile to form these structures can be challenging, multi-step synthetic sequences have been devised.

One plausible approach to lactam synthesis involves an initial Diels-Alder reaction of the dienonitrile, where the diene component of this compound reacts with a suitable dienophile. wikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.org This [4+2] cycloaddition would yield a cyclohexene (B86901) derivative bearing a nitrile group. Subsequent hydrolysis of the nitrile to a carboxylic acid, followed by intramolecular amidation, could then lead to the formation of a bicyclic lactam. The specific stereochemistry of the resulting lactam would be dictated by the stereochemistry of the Diels-Alder reaction. libretexts.org

For the synthesis of isoindole derivatives, a potential strategy involves the reaction of this compound with a nitrogen-containing reagent that can participate in a cyclization process. For instance, a reaction sequence could be envisioned where the dienonitrile undergoes a transformation to introduce the necessary functionalities for isoindole ring formation. Isoindoles are known to be accessible through the intramolecular cyclization of pyridinylbenzoic acids, suggesting that a suitably functionalized derivative of this compound could undergo a similar transformation. rsc.org

Synthesis of Pyridine (B92270), Furan, and Pyran Derivatives

The structural framework of this compound is also amenable to the construction of pyridine, furan, and pyran ring systems. The synthesis of pyridines from α,β-unsaturated nitriles can be achieved through reactions with carbonyl compounds, which proceed via a Michael addition followed by cyclization. For instance, the reaction of this compound with a suitable dicarbonyl compound in the presence of a base could lead to the formation of a substituted pyridine. The synthesis of pyridines can also be achieved from 1,5-dicarbonyl compounds and ammonia, suggesting that a derivative of this compound could be a precursor to such a dicarbonyl compound. youtube.com

The synthesis of furan derivatives from α,β-unsaturated nitriles is also a known transformation. pharmaguideline.comnih.gov One approach involves the reaction of the unsaturated nitrile with a suitable oxygen-containing nucleophile, followed by cyclization and dehydration. pharmaguideline.comnih.gov For example, the Paal-Knorr furan synthesis involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. organic-chemistry.org A synthetic route that converts this compound into a 1,4-dicarbonyl precursor could thus lead to the formation of a furan derivative.

Pyran synthesis can be achieved through various methods, including those involving α,β-unsaturated carbonyl compounds. Given that this compound can be a precursor to such compounds, its conversion to pyran derivatives is a plausible synthetic pathway.

Generation of Oxadiazoles (B1248032) via Nitrile Oxide Intermediates

The nitrile functionality of this compound can be readily converted into a nitrile oxide, a highly reactive intermediate that can undergo 1,3-dipolar cycloaddition reactions to form five-membered heterocyclic rings. The generation of the nitrile oxide from the nitrile can be achieved by oxidation, and this intermediate can then react with various dipolarophiles.

In the context of oxadiazole synthesis, the nitrile oxide derived from this compound could react with another nitrile molecule in a [3+2] cycloaddition to form a 1,2,4-oxadiazole ring. This transformation provides a direct method for incorporating the hexa-3,5-dienyl moiety into an oxadiazole scaffold.

Intramolecular Cyclization to Form Benzo[d]iaea.orgnih.govdioxazole Systems

The synthesis of benzo[d] nih.govdioxazole systems from this compound would require the introduction of a catechol-like functionality onto the dienonitrile backbone. This could potentially be achieved through a Diels-Alder reaction with a dienophile containing a protected catechol unit. Following the cycloaddition, deprotection and subsequent intramolecular cyclization involving the nitrile group could lead to the formation of the desired benzo[d] nih.govdioxazole system. The feasibility of this approach would depend on the successful execution of the Diels-Alder reaction and the subsequent cyclization step.

Conversion into Related Functional Groups (e.g., Aldehydes, Alcohols)

The nitrile group of this compound can be transformed into other important functional groups, such as aldehydes and alcohols, through reduction reactions. The selective reduction of the nitrile in the presence of the conjugated diene system is a key challenge in these transformations.

The partial reduction of α,β-unsaturated nitriles to aldehydes can be achieved using specific reducing agents. chemistrysteps.com Diisobutylaluminum hydride (DIBAL-H) is a commonly used reagent for this purpose, as it can selectively reduce the nitrile to an imine, which is then hydrolyzed to the corresponding aldehyde upon aqueous workup. chemistrysteps.com Careful control of the reaction conditions, such as temperature and stoichiometry of the reducing agent, is crucial to prevent over-reduction to the alcohol or reduction of the conjugated double bonds.

The complete reduction of the nitrile group in this compound to a primary amine can be accomplished using stronger reducing agents like lithium aluminum hydride (LiAlH4). organic-chemistry.orgnih.gov Subsequent conversion of the amine to an alcohol can be achieved through various methods, such as diazotization followed by hydrolysis. Alternatively, direct conversion of nitriles to alcohols has been reported using nickel-catalyzed reductive hydrolysis. nih.gov The choice of reducing agent and reaction conditions will determine the final product and the selectivity of the reduction. researchgate.netresearchgate.netresearchgate.net

| Reagent | Product | Selectivity | Reference |

| DIBAL-H | Aldehyde | Partial reduction of nitrile | chemistrysteps.com |

| LiAlH4 | Primary Amine | Complete reduction of nitrile | organic-chemistry.orgnih.gov |

| Ni-catalyst | Alcohol | Reductive hydrolysis of nitrile | nih.gov |

Formation and Reactivity Studies of Conjugated Enones

The nitrile group of this compound can be envisioned as a precursor to a carbonyl group, which would lead to the formation of a conjugated enone. This transformation would likely involve hydrolysis of the nitrile to a carboxylic acid, followed by conversion to an acid chloride and subsequent reaction with an organocuprate reagent. The resulting α,β,γ,δ-unsaturated ketone would be a highly reactive species.

Conjugated enones are known to undergo a variety of reactions, including nucleophilic additions at the β- and δ-positions (Michael and conjugate additions), as well as cycloaddition reactions. acs.orgwikipedia.orglibretexts.org The extended conjugation in the enone derived from this compound would influence its reactivity, potentially allowing for selective reactions at different positions of the conjugated system.

The reactivity of such a conjugated enone would be of significant interest in organic synthesis, providing a platform for the construction of complex molecular architectures. For example, it could serve as a diene in Diels-Alder reactions or as a Michael acceptor for various nucleophiles. acs.orgwikipedia.orglibretexts.org

| Reaction Type | Reagent/Conditions | Product |

| Michael Addition | Nucleophiles (e.g., amines, thiols) | β- or δ-Adducts |

| Diels-Alder Reaction | Dienophile | Cyclohexene derivatives |

| Epoxidation | Peroxy acids | Epoxy-enone |

Based on a comprehensive search of available scientific literature, there is no specific information regarding the intramolecular cyclization reactions of This compound for the formation of spiro and bicyclic systems.

Extensive searches were conducted to locate research findings, detailed methodologies, and data pertaining to the derivatization and subsequent intramolecular cyclization of this specific compound. These searches included various related keywords and concepts, such as the synthesis of spirocycles and bicycles from dienonitriles and cycloaddition reactions of related structures.

While the search results provided general information on intramolecular cyclization reactions for other classes of compounds and theoretical discussions of cyclizations in similar carbon skeletons, no studies were identified that specifically describe the use of this compound as a precursor for the synthesis of spiro or bicyclic systems. The PubChem database confirms the existence of this compound as a chemical compound, but does not provide any literature references to its reactivity in the requested transformations.

Therefore, the generation of an article with detailed research findings and data tables on this specific topic is not possible at this time due to the absence of relevant scientific data in the public domain.

Role of Hexa 3,5 Dienenitrile in Broader Organic Synthesis Strategies

Precursors in Natural Product Synthesis and Analogues

While the direct use of the parent hexa-3,5-dienenitrile in the total synthesis of natural products is not extensively documented, derivatives of this scaffold have been synthesized from natural products, showcasing a pathway to novel analogues. A notable example is the synthesis of (3E,5E)-6-(benzo[d] unifi.itchiba-u.jpdioxol-5-yl)-2-(piperidin-1-yl)this compound from piperine, a major alkaloid found in black pepper unifi.itlookchem.com. This transformation involves the iridium-catalyzed conversion of the amide functionality in piperine to a nitrile group unifi.itlookchem.com. This synthesis provides a route to modify the chemical properties of a readily available natural product, potentially leading to new bioactive compounds.

Building Blocks for Highly Functionalized Molecules

The reactivity of the this compound scaffold allows for its use as a foundational element in the synthesis of more complex and highly functionalized molecules. The presence of both a diene and a nitrile group allows for sequential or tandem reactions to build molecular complexity.

A doctoral thesis has reported the characterization of a this compound derivative, providing its 1H-NMR spectral data. The subsequent reaction of a related compound, 20a, with lithium hexamethyldisilazide (LHMDS) and methyl iodide, demonstrates the potential for functionalization at the position alpha to the nitrile group chiba-u.jp. This alkylation reaction introduces a new carbon-carbon bond and a methyl group, illustrating how the nitrile functionality can be exploited to build more substituted molecular frameworks.

Table 1: 1H-NMR Data for a this compound Derivative (20c) chiba-u.jp

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 1.47 | d | 6.8 | 3H | CH3 |

| 3.43-3.50 | m | - | 1H | CH |

| 5.74 | dd | 15.6, 6.4 | 1H | Vinylic CH |

| 6.51-6.58 | m | - | 1H | Vinylic CH |

| 6.62 | d | 15.6 | 1H | Vinylic CH |

| 6.81 | dd | 15.6, 10.4 | 1H | Vinylic CH |

Contribution to Advanced Carbon-Carbon Bond Formation Methodologies

The conjugated diene system within this compound is theoretically an ideal candidate for cycloaddition reactions, a powerful class of carbon-carbon bond-forming methodologies. Specifically, the [4+2] cycloaddition, or Diels-Alder reaction, would allow for the rapid construction of six-membered rings. In such a reaction, this compound could act as the diene component, reacting with a dienophile to form a cyclohexene (B86901) derivative bearing a nitrile group. This would provide a versatile intermediate for further synthetic transformations.

Furthermore, the electron-withdrawing nature of the nitrile group can influence the regioselectivity and stereoselectivity of such reactions. While specific examples involving the parent this compound in these advanced carbon-carbon bond formation methodologies are not prominently reported, the fundamental structure of the molecule suggests significant potential in this area.

Future Research Directions and Unexplored Avenues

Development of Novel and Highly Stereoselective Synthesis Methods

The synthesis of conjugated dienyl nitriles with precise control over stereochemistry remains a challenging yet crucial goal for organic chemists. Future research should prioritize the development of novel synthetic routes to Hexa-3,5-dienenitrile that offer high stereoselectivity, yielding specific E/Z isomers.

Drawing inspiration from established methodologies for similar structures, several avenues appear promising. The stereoselective synthesis of 2-dienyl-substituted piperidines and pyrrolidines has been achieved using an η4-dienetricarbonyliron complex as a powerful stereocontrolling element. acs.orgnih.gov This strategy, which involves a double reductive amination cascade, demonstrates complete control over the reaction's stereoselectivity, affording a single diastereoisomeric product. nih.gov Adapting such organometallic-directed approaches could provide a robust method for controlling the stereochemistry of this compound and its derivatives.

Furthermore, methods like the Morita reaction, which has been used to synthesize dienes from aldehydes and acrylates/acrylonitrile mediated by phosphines, could be optimized for this compound. rsc.org Research into metal-free processes, such as the tertiary amine-catalyzed allylic alkylation followed by denitration, has shown exclusive (E)-selectivity in the synthesis of allylic 1,3-dienyl derivatives and could be explored. researchgate.net Sequential diastereoselective additions to chiral nitriles, which have been successful in creating α,α-disubstituted α-amino acids, also present a viable strategy for introducing chirality and complexity. wiley-vch.de

Exploration of New Reaction Pathways and Advanced Catalytic Systems

The conjugated diene and nitrile functionalities in this compound offer a rich landscape for exploring new reaction pathways under the influence of advanced catalytic systems. Future investigations could focus on reactions that exploit this dual reactivity.

Catalytic Systems:

Nickel-Catalyzed Hydrocyanation: A nickel-catalyzed regio- and stereoselective hydrocyanation of allenes has been reported, suggesting the potential for developing similar nickel-based systems for the transformation of this compound. rsc.org

Brønsted Acid Montmorillonite (B579905) Catalysts: The direct synthesis of nitriles from alcohols using trimethylsilyl (B98337) cyanide has been achieved with Brønsted acid montmorillonite catalysts, indicating a potential green chemistry approach for reactions involving the nitrile group. amazonaws.com

Iridium and Rhodium Catalysis: Iridium-catalyzed hydrosilylation and subsequent cyanation of propargyl amides have been used to form dienyl nitriles. lookchem.com Similarly, rhodium-catalyzed reductive coupling of alkynes to imines is known to produce (Z)-dienyl allylic amines, a pathway that could be adapted for this compound. wiley-vch.de

Organocatalysis: The use of organocatalysts, such as 3-hydroxyquinuclidine in aza-Morita-Baylis-Hillman reactions of N-(Phenylsulfonyl)aldimines with penta-2,4-dienenitrile (B157274), demonstrates a metal-free alternative for forming complex aminonitriles. researchgate.net

New Reaction Pathways:

Cycloaddition Reactions: The diene system is a prime candidate for [4+2] cycloaddition (Diels-Alder) reactions. Investigating its reactivity with various dienophiles could lead to the synthesis of complex cyclic structures. acs.org Concurrently, the nitrile group can participate in 1,3-dipolar cycloadditions with nitrile oxides to form heterocyclic compounds like isoxazolines. researchgate.netmarquette.edu

Metathesis Reactions: Ring-opening metathesis (ROM) and cross-metathesis (CM) protocols, which have been applied to norbornadiene derivatives functionalized with nitrile oxides, could be explored to create novel bicyclic scaffolds from this compound. researchgate.net

Real-time Spectroscopic Characterization of Transient Intermediates

A fundamental understanding of reaction mechanisms requires the detection and characterization of short-lived transient intermediates. Future research on this compound should employ advanced, real-time spectroscopic techniques to probe its reaction pathways.

Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy and Raman spectroscopy are powerful tools for this purpose. Mid-infrared spectroscopy has been successfully used to monitor the enzyme kinetics of nitrile biocatalysis in real-time. nih.govjournals.co.za This approach could be adapted to study chemical transformations of this compound, providing kinetic and qualitative data. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS) offers the potential for in-situ monitoring of reactions with up to single-molecule sensitivity. nsf.govresearchgate.net It has been used to follow the evolution of SERS spectra and identify transient spectral changes during the conversion of primary amides to nitriles. nsf.gov Applying SERS to reactions of this compound could reveal the vibrational fingerprints of fleeting intermediates, such as ketenimines, carbodiimides, or nitrile ylides, which have been identified in the reactions of other nitrogen-containing heterocycles. nih.gov The combination of matrix-isolation spectroscopy, photochemistry, and flash vacuum thermolysis provides a powerful suite of tools for observing and interrelating multiple consecutive reactive intermediates. nih.gov

Enhanced Theoretical Prediction and Experimental Validation of Reactivity and Selectivity

Computational chemistry provides an invaluable tool for predicting the behavior of molecules and guiding experimental design. For this compound, theoretical studies can offer deep insights into its structural, electronic, and reactive properties.

Density Functional Theory (DFT) calculations can be employed to:

Predict Geometry and Stability: DFT can determine the most stable conformations (e.g., cisoid vs. transoid) and the preferred E/Z geometry of the double bonds, as has been done for related diene systems. rsc.org

Elucidate Reaction Mechanisms: Computational studies can map potential energy surfaces for various reactions, such as cycloadditions, to rationalize reactivity and regioselectivity. researchgate.net For instance, theoretical investigations into the 1,3-dipolar cycloaddition of nitrile oxides have been used to predict the favored product, consistent with experimental observations. researchgate.net

Simulate Spectroscopic Data: Theoretical calculations of NMR coupling constants (nJCH) and vibrational frequencies (IR/Raman) can aid in the structural assignment of products and intermediates. rsc.orgmdpi.com A comprehensive analysis combining crystallographic, spectroscopic, and computational methods has been effectively used to describe metal-nitrile bonding, a model that could be applied to organometallic complexes of this compound. mdpi.com

A crucial aspect of this research avenue is the synergistic relationship between theoretical prediction and experimental validation. Computational models must be benchmarked against experimental data to ensure their accuracy and predictive power.

Potential Integration into Supramolecular Assembly or Polymerization Studies

The unique combination of a conjugated diene system and a polar nitrile group makes this compound an attractive building block for materials science, specifically in supramolecular chemistry and polymer synthesis.

Supramolecular Assembly: The nitrile group is a well-known participant in non-covalent interactions, acting as a hydrogen-bond acceptor and engaging in other weak interactions. nih.govresearchgate.net Aryl nitriles have been shown to function as versatile supramolecular building blocks, capable of forming assemblies through hydrogen bonding and even coexisting supramolecular synthons. nih.gov Future research could explore the self-assembly of this compound and its derivatives, driven by interactions such as nitrile-nitrile contacts and anion-π(nitrile) interactions, to form ordered one-dimensional or layered structures. researchgate.net The design principles of supramolecular chemistry, which rely on hydrogen bonding, π-π stacking, and other non-covalent forces, could be used to create highly organized and functional architectures. numberanalytics.com

Polymerization Studies: Conjugated dienes are fundamental monomers for producing synthetic rubbers and other important polymers. openstax.orgunizin.org The presence of the diene moiety in this compound suggests its potential as a monomer or comonomer in polymerization reactions. Research could focus on:

Diene-Nitrile Copolymers: The combined polymerization of dienes (like butadiene) and nitriles (like acrylonitrile) leads to commercially significant materials like nitrile rubber (NBR) and ABS resins. google.comwiley.comwiley.com this compound could be explored as a specialty monomer to be incorporated into these polymer backbones, potentially modifying properties like thermal stability, chemical resistance, or elasticity.

Novel Homopolymers: The homopolymerization of this compound could lead to novel materials where the pendant nitrile groups can be subjected to post-polymerization modification, a strategy used to functionalize other diene rubbers. wiley.com Emulsion polymerization is a common method for producing such polymers. google.com

Data Tables

Table 1: Spectroscopic Data for (3E, 5E)-2,6-Diphenylthis compound amazonaws.com

| Spectroscopic Data | Values |

| Appearance | White solid |

| Melting Point (°C) | 100-102 |

| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 7.50 – 7.27 (m, 10H), 6.50 – 7.27 (m, 3H), 5.81 (dd, J=6.3, 15.0, 1H), 4.63 (d, J=6.2, 1H) |

| ¹³C NMR (126 MHz, CDCl₃) δ (ppm) | 136.7, 134.8, 134.7, 133.6, 129.3, 128.7, 128.4, 128.1, 127.6, 126.7, 126.6 (double peaks), 118.8, 39.9 |

| FTIR (neat, NaCl) ν (cm⁻¹) | 2242 (C≡N) |

| HRMS (EI) | m/z calcd. for C₁₈H₁₅N (M⁺): 245.1204, found: 245.1223 |

Table 2: Spectroscopic Data for 6-Phenyl-2-(3-phenylallylidene)this compound rsc.org

| Spectroscopic Data | Values |

| Appearance | Yellow solid |

| Melting Point (°C) | 148-150 |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.52 (d, J = 7.2 Hz, 2H), 7.44 (d, J = 8.7 Hz, 2H), 7.01-6.94 (m, 4H), 6.90 (d, J = 8.7 Hz, 2H), 6.70 (d, J = 15.7 Hz, 1H) |

| FTIR (film) ν (cm⁻¹) | 3025, 2223, 1617, 1447, 970 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Hexa-3,5-dienenitrile and its derivatives?

- Methodological Answer : this compound derivatives can be synthesized via transition-metal-catalyzed reactions. For example, nickel-catalyzed hydrocyanation or cobalt-catalyzed radical cyclization enables efficient construction of conjugated dienenitrile frameworks. Key steps include optimizing catalyst loading (e.g., Ni(0) or Co(II)), reaction temperature (60–100°C), and solvent polarity (e.g., THF or DCM). Characterization via -NMR and -NMR confirms regioselectivity, as seen in derivatives like (3E,5E)-6-(3-bromophenyl)-2-methylthis compound, where distinct coupling constants (e.g., ) validate stereochemistry .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodological Answer : Multi-modal spectroscopy is essential:

- NMR : -NMR identifies vinyl proton splitting patterns (e.g., δ 5.69 ppm, ), while -NMR detects nitrile carbons (δ ~120 ppm) and conjugated diene carbons (δ 125–135 ppm) .

- IR : Absorbance at ~2240 cm confirms the nitrile group, and bands at 1470–1580 cm correspond to C=C stretching .

- HRMS : Accurate mass analysis (e.g., APPI-HRMS) verifies molecular formulas, such as (observed m/z 261.0138 vs. calculated 261.0148) .

Q. How do substituents influence the reactivity of this compound in cycloaddition reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., bromophenyl) enhance dienophile reactivity in Diels-Alder reactions by lowering the LUMO energy of the dienenitrile. Steric effects from substituents like methyl groups (e.g., 2-methyl derivatives) can hinder [4+2] cycloaddition, favoring alternative pathways such as radical cyclization. Reaction yields (60–97%) and regioselectivity should be quantified via HPLC or GC-MS .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in observed vs. predicted reaction outcomes for this compound?

- Methodological Answer : Discrepancies between experimental and theoretical results (e.g., unexpected stereoselectivity) can be addressed using density functional theory (DFT) to map transition states. For example, tunneling effects in Lewis acid-catalyzed reactions (e.g., with 1H-bicyclo[3.1.0]-hexa-3,5-dien-2-one) reveal barrier width narrowing, which DFT simulations can correlate with experimental rate constants . Comparative studies using Gaussian or ORCA software should include solvent effects (SMD model) and dispersion corrections (D3-BJ) .

Q. What strategies mitigate spectral overlap in NMR analysis of this compound derivatives?

- Methodological Answer : For complex mixtures (e.g., diastereomers), employ 2D NMR techniques:

- COSY : Resolves coupling networks between adjacent protons (e.g., δ 6.46–6.54 ppm in bromophenyl derivatives).

- HSQC : Assigns - correlations for congested regions.

- NOESY : Identifies spatial proximity of substituents to confirm stereochemistry .

Q. How do solvent polarity and Lewis acids modulate the reaction kinetics of this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize charge-separated intermediates in nitrile-containing systems. Lewis acids (e.g., BF) lower activation barriers by coordinating to the nitrile group, as demonstrated in tunneling catalysis studies. Kinetic profiling via stopped-flow spectroscopy or Eyring plot analysis (ΔG) quantifies rate enhancements .

Q. What role does this compound play in natural product synthesis?

- Methodological Answer : The conjugated dienenitrile moiety serves as a linchpin for constructing polycyclic frameworks. For instance, radical cyclization of thiophene-substituted derivatives (e.g., 20j) generates fused heterocycles relevant to bioactive alkaloids. Retrosynthetic analysis should prioritize disconnections at the nitrile group to enable late-stage functionalization .

Data Presentation and Analysis Guidelines

- Tables : Tabulate NMR shifts, coupling constants, and HRMS data for reproducibility (e.g., δ 7.43 ppm for 4-bromophenyl derivatives) .

- Figures : Use reaction coordinate diagrams to illustrate tunneling catalysis mechanisms .

- Statistical Tools : Apply ANOVA to compare reaction yields under varying catalytic conditions (e.g., Ni vs. Co) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.